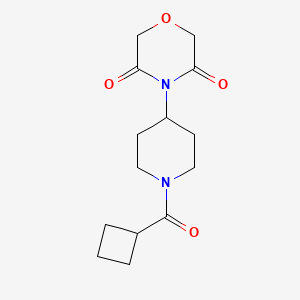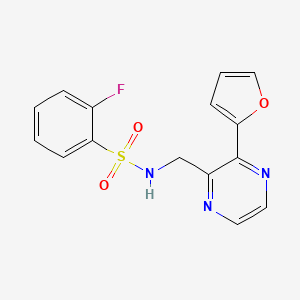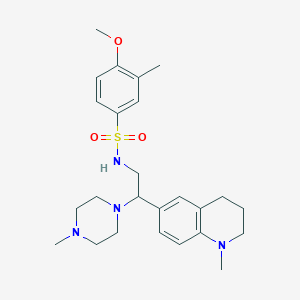
4-methoxy-3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that appears to be related to the tetrahydroquinoline and benzenesulfonamide families. It contains multiple functional groups, including a methoxy group, a methyl group, and a piperazine ring, which are common in medicinal chemistry for their pharmacological properties.
Synthesis Analysis
The synthesis of related compounds often involves Lewis acid-promoted reactions, as seen in the synthesis of 2-aryl-6-methoxy-3-methyl-5-[N-(benzenesulfonyl)amino]-2,3-dihydrobenzofurans, which are produced from reactions with propenylbenzenes under specific conditions . Another related compound, N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline, was synthesized via a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2 . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR, IR, and MS, as well as X-ray powder diffraction . For instance, the crystal structure of a Schiff base related to the compound was determined to be in the monoclinic space group with specific unit-cell parameters . Such detailed structural analysis is crucial for understanding the properties and potential interactions of the compound.
Chemical Reactions Analysis
The compound likely participates in reactions typical of its functional groups. For example, the methoxy group could be involved in demethylation or O-alkylation reactions. The tetrahydroquinoline moiety might engage in electrophilic aromatic substitution or conjugate addition reactions. The benzenesulfonamide group could be involved in nucleophilic substitution reactions or act as a leaving group under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of a methoxy group can affect the compound's polarity and solubility in organic solvents. The tetrahydroquinoline core may contribute to the compound's basicity and its ability to interact with biological targets. The benzenesulfonamide group can impact the acidity and stability of the compound. The crystalline form, as determined by X-ray diffraction, can provide insights into the compound's stability, solubility, and reactivity .
Scientific Research Applications
Biological Properties and Inhibition Studies
- The research on compounds related to 4-methoxy-3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide has shown promising results in biological studies. For instance, derivatives with similar structures have been explored for their inhibitory activity on ABCB1, a protein involved in drug resistance in cancer cells. Compounds like N-4-methylpiperazine displayed potent inhibition of ABCB1 activity, highlighting their potential in addressing drug resistance in cancer therapy (Colabufo et al., 2008).
Antimicrobial and Antitubercular Activity
- Quinoline-based compounds, which are structurally related to the compound , have been evaluated for their antimicrobial efficacy. Studies have found that some of these compounds demonstrate significant antibacterial and antifungal activities, with certain derivatives also showing higher antitubercular activity (Iosr Journals et al., 2012).
Tubulin Polymerization Inhibition and Anticancer Potential
- Research on compounds with similar structural components, such as methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, has indicated their role as tubulin polymerization inhibitors. This particular compound was identified for its antiproliferative activity toward human cancer cells, suggesting a potential application in cancer treatment (Minegishi et al., 2015).
Photodynamic Therapy in Cancer Treatment
- The synthesis and characterization of new benzenesulfonamide derivative groups have been explored for their applications in photodynamic therapy, a treatment method for cancer. These compounds, such as zinc phthalocyanine derivatives, have been shown to possess high singlet oxygen quantum yield, making them suitable for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Neuropharmacology and Cognitive Enhancing Properties
- In the field of neuropharmacology, derivatives of benzenesulfonamide like SB-399885 have been studied for their potential as 5-HT6 receptor antagonists with cognitive-enhancing properties. These properties suggest their potential application in treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
properties
IUPAC Name |
4-methoxy-3-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O3S/c1-19-16-22(8-10-25(19)32-4)33(30,31)26-18-24(29-14-12-27(2)13-15-29)21-7-9-23-20(17-21)6-5-11-28(23)3/h7-10,16-17,24,26H,5-6,11-15,18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPMFVQKWSZAMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

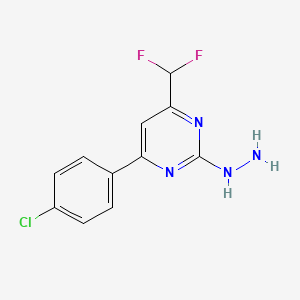
![N-(5-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2514476.png)

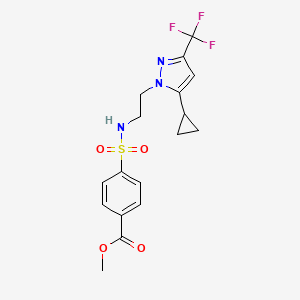
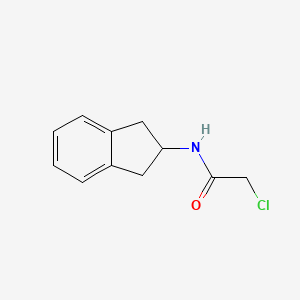
![3-[3-(Trifluoromethyl)phenyl]cyclohex-2-en-1-one](/img/structure/B2514484.png)
![(E)-2-(4-Methylphenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2514485.png)
![Methyl 2-[({[4-oxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}acetyl)amino]benzoate](/img/structure/B2514487.png)
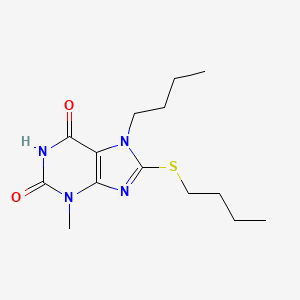
![5,5-Dimethyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B2514489.png)
